molecular formula C16H16BrNO B14642451 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide CAS No. 55662-90-3

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide

Cat. No.: B14642451
CAS No.: 55662-90-3
M. Wt: 318.21 g/mol
InChI Key: APBSWIOXIYKXBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is an organic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the reaction of 4-methoxyphenylmagnesium bromide with isoquinoline. The reaction is carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the Grignard reagent . The reaction mixture is then treated with a suitable brominating agent to yield the desired isoquinolinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.

    Reduction: Reduction reactions can convert the isoquinolinium salt to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolinium derivatives, dihydroisoquinolines, and various substituted isoquinolinium salts.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methoxyphenyl)-isoquinoline
  • 2-(4-Methoxyphenyl)-3,4-dihydroisoquinoline

Uniqueness

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its isoquinolinium core, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

55662-90-3

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C16H16NO.BrH/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1

InChI Key

APBSWIOXIYKXBQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3CC2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.